Cas no 2228457-29-0 (4-(2-methyl-6-nitrophenyl)butanal)
4-(2-methyl-6-nitrophenyl)butanal Chemical and Physical Properties
Names and Identifiers
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- 4-(2-methyl-6-nitrophenyl)butanal
- EN300-1791670
- 2228457-29-0
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- Inchi: 1S/C11H13NO3/c1-9-5-4-7-11(12(14)15)10(9)6-2-3-8-13/h4-5,7-8H,2-3,6H2,1H3
- InChI Key: JUHRJMPFSGTAPC-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CC(C)=C1CCCC=O)=O
Computed Properties
- Exact Mass: 207.08954328g/mol
- Monoisotopic Mass: 207.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 62.9Ų
4-(2-methyl-6-nitrophenyl)butanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1791670-0.05g |
4-(2-methyl-6-nitrophenyl)butanal |
2228457-29-0 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1791670-0.1g |
4-(2-methyl-6-nitrophenyl)butanal |
2228457-29-0 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1791670-0.25g |
4-(2-methyl-6-nitrophenyl)butanal |
2228457-29-0 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1791670-0.5g |
4-(2-methyl-6-nitrophenyl)butanal |
2228457-29-0 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1791670-1.0g |
4-(2-methyl-6-nitrophenyl)butanal |
2228457-29-0 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1791670-2.5g |
4-(2-methyl-6-nitrophenyl)butanal |
2228457-29-0 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1791670-5.0g |
4-(2-methyl-6-nitrophenyl)butanal |
2228457-29-0 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1791670-10.0g |
4-(2-methyl-6-nitrophenyl)butanal |
2228457-29-0 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1791670-1g |
4-(2-methyl-6-nitrophenyl)butanal |
2228457-29-0 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1791670-5g |
4-(2-methyl-6-nitrophenyl)butanal |
2228457-29-0 | 5g |
$3687.0 | 2023-09-19 |
4-(2-methyl-6-nitrophenyl)butanal Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 4-(2-methyl-6-nitrophenyl)butanal
4-(2-Methyl-6-Nitrophenyl)Butanal: A Comprehensive Overview
4-(2-Methyl-6-Nitrophenyl)Butanal is a compound with the CAS number 2228457-29-0, which has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which combines a butanal moiety with a substituted phenyl ring. The presence of a nitro group and a methyl group on the phenyl ring introduces interesting electronic and steric effects, making it a valuable molecule for various applications.
The butanal group in 4-(2-Methyl-6-Nitrophenyl)Butanal serves as a versatile platform for further chemical modifications. Recent studies have explored its potential as a precursor for synthesizing bioactive compounds, such as antioxidants and anti-inflammatory agents. The nitro group on the phenyl ring plays a crucial role in modulating the electronic properties of the molecule, which can influence its reactivity and biological activity.
One of the most notable aspects of 4-(2-Methyl-6-Nitrophenyl)Butanal is its ability to undergo various condensation reactions. For instance, it has been used in the synthesis of heterocyclic compounds, which are of great interest in drug discovery. The methyl group on the phenyl ring contributes to the molecule's stability and solubility, making it suitable for use in diverse chemical environments.
Recent advancements in green chemistry have highlighted the importance of sustainable methods for synthesizing compounds like 4-(2-Methyl-6-Nitrophenyl)Butanal. Researchers have developed catalytic systems that enable the efficient production of this compound with minimal environmental impact. These methods often involve the use of microwave-assisted synthesis or enzymatic catalysis, which not only improve yield but also reduce reaction times.
The physical and chemical properties of 4-(2-Methyl-6-Nitrophenyl)Butanal have been extensively studied to understand its behavior under different conditions. For example, its melting point, boiling point, and solubility in various solvents have been determined experimentally and computationally. These properties are essential for optimizing its use in industrial applications and ensuring safety during handling.
In terms of biological activity, 4-(2-Methyl-6-Nitrophenyl)Butanal has shown promising results in preliminary assays targeting enzymes involved in inflammation and oxidative stress. The nitro group on the phenyl ring is believed to contribute to its antioxidant properties by facilitating radical scavenging activities. Furthermore, studies have indicated that this compound may exhibit selective cytotoxicity against certain cancer cell lines, making it a potential candidate for anticancer drug development.
The application of 4-(2-Methyl-6-Nitrophenyl)Butanal extends beyond pharmacology into materials science. It has been investigated as a building block for constructing advanced materials such as polymers and nanoparticles. The ability to functionalize its structure allows for tailored properties that can meet specific requirements in fields like electronics and sensors.
Looking ahead, ongoing research is focused on enhancing the scalability of 4-(2-Methyl-6-Nitrophenyl)Butanal production while maintaining its high purity. Collaborative efforts between academia and industry are expected to drive innovation in this area, paving the way for broader commercialization.
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